

Application Notes and Protocols: SR1001 in Acute Pancreatitis Animal Models

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Compound of Interest

Compound Name: SR1001

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Introduction

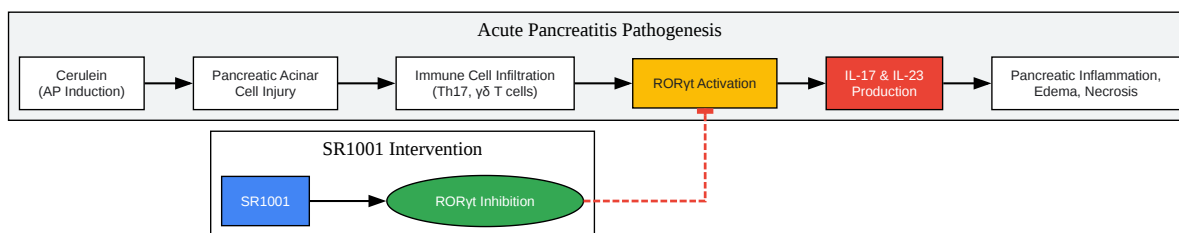
Acute pancreatitis (AP) is a serious inflammatory condition of the pancreas with limited therapeutic options. Recent research has highlighted the role of the immune system, particularly T helper 17 (Th17) cells and the IL-17/IL-23 axis, in the pathogenesis of AP.

SR1001, a synthetic ligand for the nuclear receptors REV-ERB α and REV-ERB β , has been identified as a potent inhibitor of Retinoid-related orphan receptor gamma t (ROR γ t), a key transcription factor for Th17 cell differentiation. This document provides detailed application notes and protocols for the use of **SR1001** in a cerulein-induced mouse model of acute pancreatitis, based on findings that demonstrate its therapeutic potential by suppressing pancreatic inflammation.

Mechanism of Action

SR1001 is a REV-ERB agonist that also functions as a potent ROR γ t inhibitor. In the context of acute pancreatitis, **SR1001** exerts its therapeutic effects by targeting ROR γ t-positive immune cells within the pancreas.^[1] By inhibiting ROR γ t, **SR1001** suppresses the differentiation of pro-inflammatory Th17 cells and the production of IL-17, a key cytokine implicated in the inflammatory cascade of AP.^[1] Furthermore, **SR1001** has been shown to reduce the population of IL-17-secreting $\gamma\delta$ T cells in the pancreas.^[1] This targeted suppression of the IL-17/IL-23 immune axis within the pancreas leads to a significant reduction in inflammation, edema, and acinar cell damage.^[1]

Signaling Pathway of SR1001 in Acute Pancreatitis



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Caption: Mechanism of **SR1001** in alleviating acute pancreatitis.

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating **SR1001** in a cerulein-induced acute pancreatitis mouse model.^[1]

Table 1: Serum Biochemical Markers

Marker	Control Group (DMSO)	AP Model Group (Cerulein)	SR1001 (25 mg/kg) + Cerulein	SR1001 (50 mg/kg) + Cerulein
Amylase (U/L)	~1,000	> 6,000	~3,000	~2,500
ALT (U/L)	~50	> 300	~150	~125
Creatinine (μmol/L)	~10	> 60	~30	~25

Values are approximated based on graphical data presented in the source literature.^[1]

Table 2: Serum Inflammatory Cytokines

Cytokine	Control Group (DMSO)	AP Model Group (Cerulein)	SR1001 (25 mg/kg) + Cerulein	SR1001 (50 mg/kg) + Cerulein
IL-6 (pg/mL)	Undetectable	Markedly Elevated	Significantly Reduced	Significantly Reduced
TNF- α (pg/mL)	Undetectable	Markedly Elevated	Significantly Reduced	Significantly Reduced
IL-17 (pg/mL)	~10	~180	Significantly Reduced	Significantly Reduced
IL-23 (pg/mL)	~20	~120	Significantly Reduced	Significantly Reduced

Cytokine levels in the AP model group were significantly higher than the control group, and **SR1001** treatment led to a significant decrease in these levels.[\[1\]](#)

Table 3: Pancreatic Histopathological Scores

Parameter	Control Group (DMSO)	AP Model Group (Cerulein)	SR1001 (25 mg/kg) + Cerulein	SR1001 (50 mg/kg) + Cerulein
Edema	0	Increased	Reduced	Reduced
Inflammatory Infiltration	0	Increased	Reduced	Reduced
Acinar Necrosis	0	Increased	Reduced	Reduced
Overall Pathological Score	0	Significantly Increased	Significantly Reduced	Significantly Reduced

Scores are based on a 0-3 scale for each parameter, with higher scores indicating more severe pathology.[\[1\]](#)

Experimental Protocols

Cerulein-Induced Acute Pancreatitis Mouse Model

This protocol describes the induction of a mild, edematous acute pancreatitis, which is highly reproducible.[\[2\]](#)[\[3\]](#)

- Animals: C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
- Acclimation: House animals for at least one week under standard conditions with free access to food and water.[\[1\]](#)
- Induction Agent: Ceruletide (also known as caerulein), a cholecystokinin analogue.[\[1\]](#)[\[4\]](#)
- Procedure:
 - Prepare a fresh solution of ceruletide in sterile saline (0.9% NaCl).
 - Administer ceruletide via intraperitoneal (i.p.) injection at a dose of 50 µg/kg.[\[1\]](#)[\[5\]](#)
 - Repeat the injection every hour for a total of 7 consecutive hours.[\[1\]](#)
 - Control animals should receive i.p. injections of the vehicle (e.g., sterile saline) on the same schedule.
- Confirmation of Model: The model is characterized by pancreatic edema, infiltration of inflammatory cells, and elevated serum amylase levels.[\[2\]](#)

SR1001 Administration Protocol

This protocol details the prophylactic administration of **SR1001**.

- Compound: **SR1001**, dissolved in a suitable vehicle such as Dimethyl Sulfoxide (DMSO).[\[1\]](#)
- Dosage: 25 mg/kg and 50 mg/kg body weight have been shown to be effective.[\[1\]](#)
- Administration Route: Intraperitoneal (i.p.) injection.[\[1\]](#)
- Procedure:

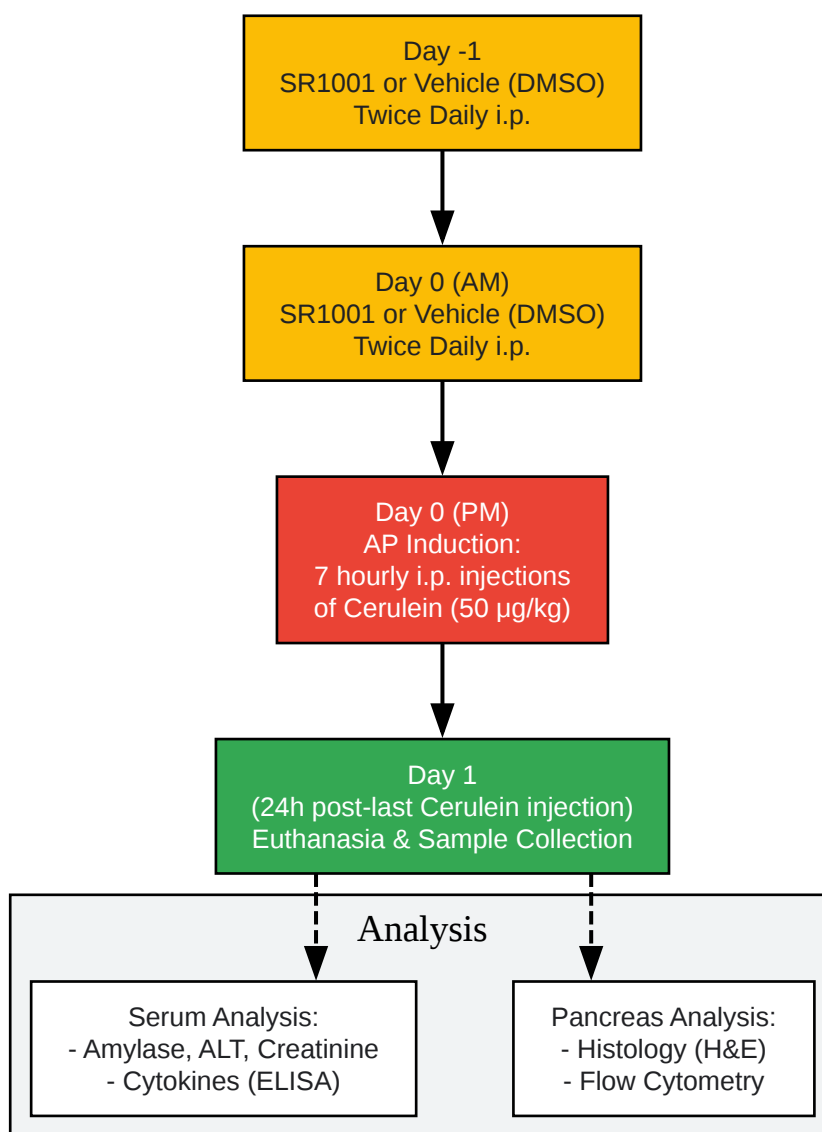
- Begin **SR1001** administration one day prior to the induction of acute pancreatitis.[\[1\]](#)
- Administer the selected dose of **SR1001** twice daily via i.p. injection for a total of two days.
[\[1\]](#)
- The vehicle control group should receive i.p. injections of DMSO on the same schedule.[\[1\]](#)

Sample Collection and Analysis

- Timing: Euthanize mice 24 hours after the final ceruletide injection.[\[1\]](#)
- Blood Collection:
 - Collect blood via cardiac puncture.
 - Allow blood to clot and then centrifuge to separate serum.
 - Store serum at -80°C until analysis.
- Tissue Collection:
 - Perfuse the animal with cold PBS.
 - Carefully dissect the pancreas.
 - Divide the pancreas into sections for histological analysis and other assays (e.g., flow cytometry, protein/RNA extraction).
- Biochemical Analysis:
 - Measure serum levels of amylase, ALT, and creatinine using commercially available assay kits.[\[1\]](#)
- Cytokine Analysis:
 - Quantify serum concentrations of IL-6, TNF- α , IL-17, and IL-23 using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[\[1\]](#)
- Histological Analysis:

- Fix a portion of the pancreas in 10% neutral buffered formalin.
- Embed the fixed tissue in paraffin and cut into sections.
- Stain sections with Hematoxylin and Eosin (H&E).[1]
- Score the slides for edema, inflammatory cell infiltration, and acinar necrosis in a blinded manner by a qualified pathologist.[1]

Experimental Workflow



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Caption: Experimental timeline for **SR1001** treatment in pancreatitis.

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